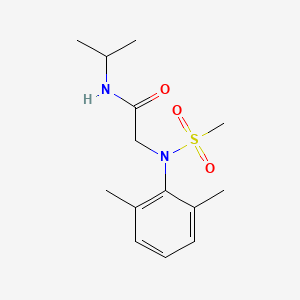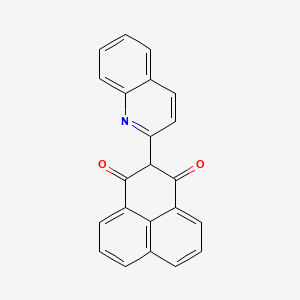
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMEB, is a chemical compound that has gained significant interest in scientific research. DIMEB is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological functions.
Mecanismo De Acción
DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is activated by cold temperature and menthol. The inhibition of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels by DIMEB leads to a decrease in intracellular calcium levels, which is crucial for various physiological functions.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DIMEB inhibits the proliferation and migration of prostate cancer cells. In vivo studies have shown that DIMEB reduces the growth of prostate tumors. DIMEB has also been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIMEB has several advantages and limitations for lab experiments. The advantages include its selectivity for N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels, which allows for specific targeting of these channels. The limitations include its low solubility in water, which makes it difficult to use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of DIMEB. One potential direction is the development of more potent and selective N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide inhibitors. Another direction is the study of the role of N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels in other diseases, such as inflammatory bowel disease and asthma. Additionally, the potential use of DIMEB in combination with other therapies for the treatment of cancer should be explored.
Conclusion:
In conclusion, DIMEB is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DIMEB selectively inhibits the N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channel, which is crucial for various physiological functions. DIMEB has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, DIMEB has the potential to be a valuable therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DIMEB involves a series of chemical reactions starting from commercially available starting materials. The synthesis process includes the reaction of 2,6-dimethylphenylmagnesium bromide with N-isopropyl-N-methylsulfonyl glycine methyl ester to form the intermediate. The intermediate is then treated with hydrochloric acid to obtain DIMEB. The overall yield of the synthesis process is approximately 40%.
Aplicaciones Científicas De Investigación
DIMEB has been extensively studied for its potential therapeutic applications. N~2~-(2,6-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide channels are known to play a crucial role in various physiological functions, including thermoregulation, pain sensation, and cancer progression. Therefore, DIMEB has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, prostate cancer, and breast cancer.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)15-13(17)9-16(20(5,18)19)14-11(3)7-6-8-12(14)4/h6-8,10H,9H2,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDUMFIPEQZQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B5177464.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5177465.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B5177468.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5177476.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5177481.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5177494.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B5177507.png)
![1-(2-fluorophenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5177513.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5177517.png)
![2-{1-[2-(benzylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5177521.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5177524.png)
![(3S)-4-{3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B5177525.png)
![methyl 1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5177532.png)